molecular formula C16H13FNO6P B607536 Foslinanib CAS No. 1256037-60-1

Foslinanib

Cat. No.: B607536
CAS No.: 1256037-60-1
M. Wt: 365.25 g/mol
InChI Key: ZDWFMAHQGDEALT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of TRX-818 involves the use of aryl-quinolin derivatives. The synthetic route includes the formation of 2-(3-fluorophenyl)-6-methoxy-5-(phosphonooxy)-4(1H)-quinolinone, disodium salt. The reaction conditions typically involve the use of solvents such as dimethylformamide, dimethyl sulfoxide, ethanol, and phosphate-buffered saline . Industrial production methods are not explicitly detailed in the available literature.

Chemical Reactions Analysis

TRX-818 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically quinolinone derivatives with modified functional groups.

Mechanism of Action

The exact mechanism of action of TRX-818 is not fully elucidated. it is known to induce cancer cell apoptosis and inhibit cancer cell proliferation. TRX-818 also prevents tumor cell vasculogenic mimicry by blocking the formation of vasculogenic-like tubular structures . The molecular targets and pathways involved in these processes are still under investigation.

Comparison with Similar Compounds

  • 2-(fluorophenyl)quinolin-4-one derivatives
  • Other aryl-quinolin derivatives

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

1256037-60-1

Molecular Formula

C16H13FNO6P

Molecular Weight

365.25 g/mol

IUPAC Name

[2-(3-fluorophenyl)-6-methoxy-4-oxo-1H-quinolin-5-yl] dihydrogen phosphate

InChI

InChI=1S/C16H13FNO6P/c1-23-14-6-5-11-15(16(14)24-25(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9/h2-8H,1H3,(H,18,19)(H2,20,21,22)

InChI Key

ZDWFMAHQGDEALT-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)(O)O

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Foslinanib;  Foslinanibum

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 51 (0.25 g, 0.46 mmol) was allowed to react in the same manner as described in the preparation of compound 49 to give 52. Yellow solid; yield: 63.7%; mp 179-181° C.; MS (ESI): m/z 366 (M+H)+; 1H-NMR (D2O+NaOD, 200 MHz): δ 3.76 (s, 3H), 6.53 (s, 1H), 7.05 (1, =8.4 Hz, 1H), 7.24-7.60 (m, 5H); Anal. (C16H13FNO6P) C, H, N.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
compound 49
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
63.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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